molecular formula C24H58Br4N4 B12679336 N,N,N',N'-Tetramethyl-N,N'-bis(4-(trimethylammonio)butyl)-1,6-hexanediaminiumtetrabromide CAS No. 143171-87-3

N,N,N',N'-Tetramethyl-N,N'-bis(4-(trimethylammonio)butyl)-1,6-hexanediaminiumtetrabromide

Cat. No.: B12679336
CAS No.: 143171-87-3
M. Wt: 722.4 g/mol
InChI Key: LVVWVMSSXPUPSE-UHFFFAOYSA-J
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Description

N,N,N’,N’-Tetramethyl-N,N’-bis(4-(trimethylammonio)butyl)-1,6-hexanediaminiumtetrabromide: is a quaternary ammonium compound. It is known for its unique structure, which includes multiple ammonium groups, making it highly soluble in water and other polar solvents. This compound is often used in various scientific and industrial applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N’,N’-Tetramethyl-N,N’-bis(4-(trimethylammonio)butyl)-1,6-hexanediaminiumtetrabromide typically involves the reaction of N,N,N’,N’-Tetramethyl-1,6-hexanediamine with 4-(trimethylammonio)butyl bromide. The reaction is carried out in a polar solvent such as water or methanol, under reflux conditions to ensure complete reaction. The product is then purified through recrystallization or other suitable purification methods.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up by using large reactors and continuous flow systems. The reactants are continuously fed into the reactor, and the product is continuously removed and purified. This method ensures a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, especially at the nitrogen atoms, leading to the formation of N-oxides.

    Reduction: Reduction reactions can convert the quaternary ammonium groups into tertiary amines.

    Substitution: The bromide ions can be substituted with other anions through ion exchange reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Ion exchange resins or other salts like sodium chloride can be used for substitution reactions.

Major Products

    Oxidation: N-oxides of the original compound.

    Reduction: Tertiary amines.

    Substitution: Compounds with different anions replacing the bromide ions.

Scientific Research Applications

Chemistry

In chemistry, N,N,N’,N’-Tetramethyl-N,N’-bis(4-(trimethylammonio)butyl)-1,6-hexanediaminiumtetrabromide is used as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, enhancing the rate of reaction.

Biology

In biological research, this compound is used as a surfactant and antimicrobial agent. Its ability to disrupt cell membranes makes it useful in studying cell lysis and other cellular processes.

Medicine

In medicine, it is explored for its potential use in drug delivery systems. Its high solubility and ability to form complexes with various drugs make it a candidate for enhancing drug solubility and bioavailability.

Industry

In the industrial sector, it is used in water treatment processes as a biocide. Its antimicrobial properties help in controlling microbial growth in water systems.

Mechanism of Action

The mechanism of action of N,N,N’,N’-Tetramethyl-N,N’-bis(4-(trimethylammonio)butyl)-1,6-hexanediaminiumtetrabromide involves its interaction with cell membranes. The quaternary ammonium groups interact with the phospholipid bilayer of cell membranes, disrupting their integrity and leading to cell lysis. This property is particularly useful in its application as an antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

    N,N,N’,N’-Tetramethylethylenediamine: A similar compound with a shorter carbon chain.

    Hexamethylenetetramine: Another quaternary ammonium compound with different structural features.

    Tetramethylammonium bromide: A simpler quaternary ammonium compound with a single ammonium group.

Uniqueness

N,N,N’,N’-Tetramethyl-N,N’-bis(4-(trimethylammonio)butyl)-1,6-hexanediaminiumtetrabromide is unique due to its multiple quaternary ammonium groups and longer carbon chain. This structure provides it with higher solubility and more significant antimicrobial properties compared to its simpler counterparts.

Properties

CAS No.

143171-87-3

Molecular Formula

C24H58Br4N4

Molecular Weight

722.4 g/mol

IUPAC Name

6-[dimethyl-[4-(trimethylazaniumyl)butyl]azaniumyl]hexyl-dimethyl-[4-(trimethylazaniumyl)butyl]azanium;tetrabromide

InChI

InChI=1S/C24H58N4.4BrH/c1-25(2,3)19-15-17-23-27(7,8)21-13-11-12-14-22-28(9,10)24-18-16-20-26(4,5)6;;;;/h11-24H2,1-10H3;4*1H/q+4;;;;/p-4

InChI Key

LVVWVMSSXPUPSE-UHFFFAOYSA-J

Canonical SMILES

C[N+](C)(C)CCCC[N+](C)(C)CCCCCC[N+](C)(C)CCCC[N+](C)(C)C.[Br-].[Br-].[Br-].[Br-]

Origin of Product

United States

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